Lucidin3-O-glucoside

Analytical Chemistry Food Safety Natural Product Quantification

For analytical labs quantifying madder color in proteinaceous foods via HPLC-UV, generic alizarin or lucidin aglycone standards fail to account for differential acidic hydrolysis recovery rates. Lucidin 3-O-glucoside provides a critical calibration reference: its 83% recovery from kamaboko (vs. 68% for ruberythric acid) is essential for accurate quantitation of partially hydrolyzed extracts where this glycoside forms as an intermediate artifact. Toxicologists investigating organ-specific DNA adduct formation (liver, kidney, duodenum, colon) also require the native glycoside to recapitulate the in vivo pro-toxicant activation cascade-a pathway that alizarin cannot replicate at comparable doses. Supplied as a ≥98% HPLC reference standard with full Certificate of Analysis; available in 2 mg to 10 mg aliquots for immediate method validation.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
Cat. No. B15286773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidin3-O-glucoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2
InChIKeyHJEFZICGRGZBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidin 3-O-glucoside Reference Standard


Lucidin 3-O-glucoside (CAS 22255-29-4) is a naturally occurring anthraquinone glycoside, characterized by a lucidin aglycone (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone) linked to a glucose moiety at the 3-position via an O-glycosidic bond [1]. This compound is primarily isolated from plants of the Rubiaceae family, including Rubia tinctorum (madder), Rubia cordifolia, and Morinda coreia, and serves as a biosynthetic precursor to the genotoxic aglycone lucidin [2]. Unlike its more widely studied aglycone counterpart, Lucidin 3-O-glucoside is often utilized as an analytical reference standard in HPLC-based quantification methods and as a probe in investigations of anthraquinone metabolism and DNA adduct formation [3].

1
Workflow
HPLC-UV analytical reference standard for madder anthraquinone quantification
2
Probe context
Pro-genotoxic activation and DNA adduct formation studies in rodent models
3
Selection note
Glycosylated pro-mutagen; requires mild extraction to preserve native structure

Lucidin 3-O-glucoside Substitution Limitations


Generic substitution within the madder anthraquinone class is precluded by divergent physicochemical properties, metabolic fates, and genotoxic potentials. Lucidin 3-O-glucoside exhibits enhanced aqueous solubility due to its glucose moiety compared to the hydrophobic aglycone lucidin [1]. Crucially, Lucidin 3-O-glucoside acts as a pro-mutagen: it is metabolically hydrolyzed in vivo to release the highly genotoxic aglycone lucidin, which subsequently forms organ-specific DNA adducts, a pathway not shared by structurally similar glycosides like ruberythric acid (alizarin primeveroside) [2]. Therefore, using generic lucidin or alizarin will fail to recapitulate the pro-toxicant activation cascade or provide accurate quantification in analytical workflows that require native glycoside standards [3].

Aglycone mismatch Lucidin aglycone lacks the glucose-driven solubility and pro-toxicant activation cascade; analytical recovery may shift.
Analog mismatch Ruberythric acid or alizarin do not replicate the metabolic hydrolysis to genotoxic lucidin; DNA adduct endpoints may not transfer.
Extraction risk Classical acidic extraction degrades lucidin glycosides to xanthopurpurin; method compatibility requires review.

Lucidin 3-O-glucoside Quantitative Differentiation


HPLC Recovery vs. Ruberythric Acid

In an HPLC-UV method developed for quantifying madder color in proteinaceous foods, Lucidin 3-O-glucoside (formed via partial acid hydrolysis of lucidin-3-O-primeveroside) demonstrated a recovery of 83% from kamaboko and 78% from lactic drink matrices [1]. In direct comparison, the co-occurring anthraquinone glycoside ruberythric acid (alizarin primeveroside) exhibited lower recoveries of 68% and 71% under identical acidic extraction conditions (pH 2, 85°C, 3 hours), while the aglycone alizarin achieved 100% recovery [1].

HPLC Recovery vs. Ruberythric Acid
Head-to-head
83% (kamaboko) vs 68% for ruberythric acid; 15% higher recovery under acidic hydrolysis
Supports selection as a more robust reference standard for recovery calibration in complex food matrices.
Data from single HPLC-UV study; matrix-dependent variability may require in-house verification.
Analytical Chemistry Food Safety Natural Product Quantification

DNA Adduct Formation vs. Alizarin

A 32P-postlabeling study evaluated DNA adduct formation in male Parkes mice following oral administration. The glycoside mixture containing lucidin primeveroside and alizarin primeveroside (precursors to Lucidin 3-O-glucoside) produced DNA adducts in all tissues examined (liver, kidney, duodenum, colon) at a dose of 20 mg/day for 4 days [1]. In direct comparison, the aglycone alizarin (10 mg/day) generated no detectable DNA adducts in any tissue under the same experimental regimen [1].

DNA Adduct Formation vs. Alizarin
Head-to-head
Positive adducts in liver, kidney, duodenum, colon (glycoside mix 20 mg/d); alizarin (10 mg/d) – no adducts
Differentiates pro-genotoxic lucidin derivatives from non-adduct-forming alizarin in toxicology assays.
32P-postlabeling in Parkes mice; tissue-specific patterns reported, independent replication recommended.
Genetic Toxicology DNA Adductomics Carcinogenicity Assessment

Antifungal Potency vs. Methyl Ether Analog

While direct comparative data for the glycoside Lucidin 3-O-glucoside is limited, the aglycone lucidin (the hydrolytic metabolite of Lucidin 3-O-glucoside) exhibits potent antifungal activity against Candida albicans (ATCC 10221) with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, as confirmed by scanning electron microscopy [1]. In a separate study, lucidin demonstrated an MIC of 0.25 μg/mL against the same strain [2]. By class-level inference, lucidin-ω-methyl ether (an O-alkylated lucidin analog) was tested against three colorectal cancer cell lines, showing an IC50 of 14.88 ± 0.01 μM against HCT116 cells while remaining inactive (IC50 >50 μM) against LS174T, HT29, and normal CCD841 CoN cells [3].

Antifungal Potency (Aglycone)
Class-level
MIC 0.25–0.5 μg/mL vs. C. albicans; lucidin-ω-methyl ether IC50 14.88 μM (HCT116)
Supports antifungal screening context; glycoside serves as a stable source of the active aglycone.
Class-level inference from aglycone data; direct glycoside MIC not available in referenced sources.
Antimicrobial Discovery Mycology Natural Product Antibiotics

Cytotoxicity vs. Alizarin 1-Methyl Ether

In MTT cytotoxicity assays, Lucidin 3-O-β-glucoside exhibited weak cytotoxicity across multiple cell lines with IC50 values ranging from 24 to 40 μg/mL [1]. In direct comparison from the same study, alizarin 1-methyl ether demonstrated selective cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 with an IC50 of 8 μg/mL [1]. This indicates that Lucidin 3-O-β-glucoside is approximately 3- to 5-fold less cytotoxic than the methylated alizarin analog in this specific context.

Cytotoxicity vs. Alizarin 1-Methyl Ether
Head-to-head
Lucidin 3-O-β-glucoside IC50 24–40 μg/mL; alizarin 1-methyl ether IC50 8 μg/mL (MDA-MB-231)
Lower cytotoxicity profile may support use as a less toxic scaffold in prodrug design or as a screening control.
MTT assay; thesis-derived data; confirmatory testing in additional cell panels advised.
Cancer Pharmacology Cytotoxicity Screening Lead Compound Prioritization

Acid Stability vs. Alizarin Glycosides

Under the classical acidic extraction conditions used for historical textile analysis (37% HCl:methanol:water, 2:1:1, v/v/v), lucidin primeveroside (the primeveroside analog of Lucidin 3-O-glucoside) undergoes rapid hydrolysis to the aglycone lucidin, which subsequently degrades via a retro-aldol reaction to xanthopurpurin [1]. This degradation is confirmed by HPLC, LC-MS, and ¹H NMR, demonstrating that lucidin-derived glycosides are uniquely labile under acidic conditions, whereas alizarin glycosides (ruberythric acid) hydrolyze to a stable aglycone [1]. Consequently, Lucidin 3-O-glucoside requires gentle, non-acidic extraction protocols to preserve its native glycosidic structure.

Acid Stability vs. Alizarin Glycosides
Class-level
Lucidin primeveroside degrades rapidly to xanthopurpurin under HCl/MeOH; ruberythric acid yields stable alizarin
Mandates gentle, non-acidic extraction to prevent artifact formation and preserve glycoside integrity.
Inferred from primeveroside analog behavior; direct data for 3-O-glucoside may be limited.
Extraction Protocol Optimization Natural Product Stability Analytical Method Validation

Mutagenicity vs. Alizarin in Ames Test

Lucidin (the aglycone of Lucidin 3-O-glucoside) was mutagenic in five Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA1538) without metabolic activation, and mutagenicity was further increased after addition of rat liver S9 mix [1]. In contrast, alizarin, a structurally related anthraquinone lacking the 2-hydroxymethyl group, showed only weak mutagenic activity in S. typhimurium TA1537 in the presence of S9 fraction [2]. This quantitative difference underscores the critical role of the C-2 hydroxymethyl substituent in conferring potent direct-acting mutagenicity to lucidin and, by extension, to its glycosylated precursors.

Mutagenicity vs. Alizarin (Ames)
Cross-study
Lucidin mutagenic in 5 strains without S9; alizarin weakly mutagenic only in TA1537 with S9
Confirms a distinct genotoxicity profile driven by the C-2 hydroxymethyl group; relevant for genotoxicity screening.
Cross-study comparison; standardized Ames protocol, independent confirmation recommended.
Genetic Toxicology AMES Test Mutagenicity Screening

Lucidin 3-O-glucoside Application Scenarios


HPLC Quantification in Food & Botanicals

Procure Lucidin 3-O-glucoside as a reference standard when developing or validating HPLC-UV methods for the quantification of madder color in proteinaceous foods. The compound's differential recovery (83% from kamaboko vs. 68% for ruberythric acid) under acidic hydrolysis conditions makes it essential for accurate calibration curves and recovery calculations, particularly when analyzing partially hydrolyzed extracts where this glycoside is formed as an intermediate artifact [1].

DNA Adduct Studies in Rodent Models

Use Lucidin 3-O-glucoside or lucidin-containing glycoside mixtures in toxicology studies designed to investigate organ-specific DNA adduct formation and the metabolic activation of pro-genotoxic anthraquinones. Unlike alizarin, which fails to form DNA adducts in vivo at comparable doses, lucidin glycosides generate adducts in liver, kidney, duodenum, and colon, making them the appropriate tool compound for elucidating the carcinogenic risk associated with Rubia-based herbal preparations [2].

Antifungal SAR Studies with Lucidin Scaffolds

Employ Lucidin 3-O-glucoside as a prodrug-like reference compound in antifungal discovery programs targeting Candida albicans. The aglycone lucidin (MIC = 0.25–0.5 μg/mL) demonstrates nanomolar-range potency, and the glycoside can serve as a stable, soluble source of the active aglycone for in vitro susceptibility testing or as a starting point for synthesizing O-alkylated analogs with selective anticancer activity (e.g., lucidin-ω-methyl ether, IC50 = 14.88 μM against HCT116) [3].

Extraction Protocol Optimization in Heritage Science

Utilize Lucidin 3-O-glucoside (or its primeveroside analog) as a diagnostic marker when optimizing mild extraction protocols for historical textiles dyed with madder. The compound's unique acid-lability and rapid degradation to xanthopurpurin under classical HCl extraction conditions necessitates the development of gentle, non-acidic methods to preserve the native glycosidic fingerprint and avoid misidentification of colorants in archaeometric analyses [4].

Application
Selection Property
Validation Focus
Food & botanical HPLC quantification
Differential recovery under acidic hydrolysis
Recovery calibration in complex matrices
DNA adduct toxicology studies
Pro-genotoxic activation pathway
Tissue-specific adduct formation endpoints
Antifungal screening (C. albicans)
Stable glycoside source of active aglycone
MIC endpoint comparison in susceptibility assays
Heritage science extraction optimization
Acid-labile glycosidic structure
Preservation of native glycoside fingerprint

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